3-Benzylidene-5-(4-phenylphenyl)furan-2-one is a compound belonging to the class of benzylidene derivatives, which are characterized by the presence of a benzylidene group attached to a furanone structure. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with anticancer and antioxidant properties.
The compound can be synthesized through various organic chemistry methods, and its structural characteristics have been documented in scientific literature and patents. The compound's molecular formula is , with a molecular weight of approximately 288.33 g/mol.
3-Benzylidene-5-(4-phenylphenyl)furan-2-one is classified as a furanone derivative, which is a cyclic compound containing both furan and ketone functional groups. It can also be categorized under aromatic compounds due to the presence of multiple phenyl groups.
The synthesis of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one typically involves the condensation reaction between benzaldehyde derivatives and 4-phenylphenol or similar substrates.
The molecular structure of 3-Benzylidene-5-(4-phenylphenyl)furan-2-one features:
C=CC1=C(C(=O)OC=C1)C2=CC=CC=C2
.3-Benzylidene-5-(4-phenylphenyl)furan-2-one can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Benzylidene-5-(4-phenylphenyl)furan-2-one in biological systems may involve interaction with various cellular pathways:
3-Benzylidene-5-(4-phenylphenyl)furan-2-one has potential applications in:
CAS No.: 26543-10-2
CAS No.: 54986-75-3
CAS No.:
CAS No.: 93980-74-6
CAS No.: 52906-84-0